molecular formula C14H18N6OS B5850599 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine

1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine

Cat. No. B5850599
M. Wt: 318.40 g/mol
InChI Key: CCWZDTFOBDQPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine, also known as TAP-144, is a novel compound that has been of interest to the scientific community due to its potential applications in various research fields. TAP-144 has been synthesized using a number of methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine acts as a potent and selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function, reward, and cognition. Activation of the dopamine D1 receptor by 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways. The exact mechanism by which 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine activates the dopamine D1 receptor is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is a potent and selective agonist of the dopamine D1 receptor, with an EC50 value of 1.9 nM. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to increase the release of dopamine in the striatum, a brain region that is involved in the regulation of motor function and reward. In vivo studies have shown that 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine can induce locomotor activity in rats, suggesting that it may have potential as a psychostimulant. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to inhibit the growth of prostate cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is its potency and selectivity for the dopamine D1 receptor, which makes it a useful tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. Another advantage is its potential applications in drug discovery and cancer research. However, one limitation of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is that its mechanism of action is not fully understood, which limits its potential applications in certain research fields.

Future Directions

There are several future directions for research on 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to explore its potential applications in drug discovery and cancer research. Additionally, future studies could investigate the potential side effects of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine and its safety profile in vivo. Overall, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has the potential to be a useful tool in various research fields and warrants further investigation.

Synthesis Methods

1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been synthesized using a number of methods, including the reaction of 1-methyl-1H-tetrazol-5-thiol with 4-phenylpiperazine in the presence of a suitable coupling agent. Another method involves the reaction of 1-methyl-1H-tetrazol-5-thiol with 4-phenylpiperazine in the presence of a suitable base. The yield of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine using these methods has been reported to be in the range of 80-90%.

Scientific Research Applications

1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been found to have potential applications in various research fields, including neuroscience, drug discovery, and cancer research. In neuroscience, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to have potential applications in drug discovery, as it can be used as a lead compound for the development of novel drugs targeting the dopamine D1 receptor. In cancer research, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to inhibit the growth of prostate cancer cells, suggesting that it may have potential as an anti-cancer agent.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-18-14(15-16-17-18)22-11-13(21)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZDTFOBDQPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

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